molecular formula C14H30O4 B12657747 1,3-Dioxepane, telomer with 1,1'-(methylenebis(oxy))bis(butane) CAS No. 170617-34-2

1,3-Dioxepane, telomer with 1,1'-(methylenebis(oxy))bis(butane)

Cat. No.: B12657747
CAS No.: 170617-34-2
M. Wt: 262.39 g/mol
InChI Key: OUAHAFRDJQBTFG-UHFFFAOYSA-N
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Description

1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) is a synthetic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity. It is identified by the CAS number 170617-34-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) typically involves the polymerization of 1,3-dioxepane with 1,1’-(methylenebis(oxy))bis(butane). The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired polymerization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated products .

Scientific Research Applications

1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) is unique due to its specific ring structure and the presence of the methylenebis(oxy)bis(butane) moiety. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields .

Properties

CAS No.

170617-34-2

Molecular Formula

C14H30O4

Molecular Weight

262.39 g/mol

IUPAC Name

1-(butoxymethoxy)butane;1,3-dioxepane

InChI

InChI=1S/C9H20O2.C5H10O2/c1-3-5-7-10-9-11-8-6-4-2;1-2-4-7-5-6-3-1/h3-9H2,1-2H3;1-5H2

InChI Key

OUAHAFRDJQBTFG-UHFFFAOYSA-N

Canonical SMILES

CCCCOCOCCCC.C1CCOCOC1

Origin of Product

United States

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